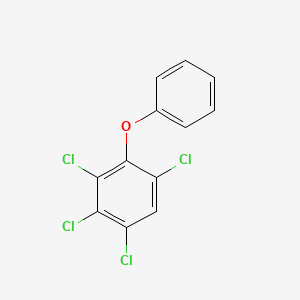
2,3,4,6-Tetrachlorodiphenyl ether
Beschreibung
2,3,4,6-Tetrachlorodiphenyl ether (C₁₂H₆Cl₄O) is a polychlorinated diphenyl ether (PCDE) congener characterized by chlorine substitutions at the 2, 3, 4, and 6 positions on the phenyl rings. They are persistent, bioaccumulative, and exhibit toxicity mediated by mechanisms such as disruption of calcium homeostasis and activation of protein kinase C (PKC) .
Eigenschaften
CAS-Nummer |
85918-33-8 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-phenoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
WJZPRRFFZWVZJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3,4,6-Tetrachlordiphenylether beinhaltet typischerweise die Chlorierung von Diphenylether. Dieser Prozess kann unter Verwendung von Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid (FeCl3) unter kontrollierten Bedingungen durchgeführt werden. Die Reaktion verläuft über eine elektrophile aromatische Substitution, bei der Chloratome Wasserstoffatome an den aromatischen Ringen des Diphenylethers ersetzen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2,3,4,6-Tetrachlordiphenylether folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Chlorierungsreaktion wird typischerweise in einem Lösungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff durchgeführt, um die Auflösung der Reaktanten und eine effiziente Mischung zu ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,3,4,6-Tetrachlordiphenylether durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chrom(VI)-oxid (CrO3) oxidiert werden, um entsprechende chlorierte Chinone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um teilweise dechlorierte Produkte zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Natriumhydroxid (NaOH) in wässriger oder alkoholischer Lösung.
Wichtigste gebildete Produkte
Oxidation: Chlorierte Chinone.
Reduktion: Teilweise dechlorierte Diphenylether.
Substitution: Hydroxylierte oder aminierte Diphenylether.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2,3,4,6-Tetrachlordiphenylether beinhaltet seine Wechselwirkung mit Zellkomponenten, insbesondere Enzymen und Rezeptoren. Die Verbindung kann an den Arylhydrocarbonrezeptor (AhR) binden, was zur Aktivierung verschiedener Signalwege führt. Diese Interaktion kann zu Veränderungen der Genexpression, Enzymaktivität und des Zellstoffwechsels führen.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, enzyme activity, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Henry's Law Constants : Lower Hcp values (e.g., 9.3×10⁻³ for PCDE-65) indicate higher water solubility and lower volatility compared to isomers like PCDE-66 (Hcp = 2.5×10⁻²) .
- Melting Points : 3,3',4,4'-Tetrachloro (PCDE-77) exists as a solid (69–71°C), while others are likely oils or low-melting solids .
2.3 Environmental Persistence and Bioaccumulation
- Partitioning : Lower Hcp values (e.g., PCDE-65) suggest greater persistence in aquatic systems, while higher Hcp isomers (e.g., PCDE-66) may volatilize more readily .
Comparison with Brominated Analogs
Brominated diphenyl ethers (BDEs) exhibit distinct properties:
| Compound | CAS No. | Molecular Weight (g/mol) | RoHS Compliance |
|---|---|---|---|
| 2,3,4,6-Tetrabromodiphenyl ether (BDE-62) | 147217-81-0 | 485.70 | Requires compliance |
| 3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) | Not listed | 485.70 | Restricted |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


